3-Methylquinoxaline-2-thiol
Overview
Description
3-Methylquinoxaline-2-thiol is a chemical compound with the CAS Number: 58773-29-8 . It has a molecular weight of 176.24 and is used in proteomics research . It is also used in the synthesis of new series of 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of 3-methylquinoxaline-2-thiol involves various synthetic routes . A new series of 3-methylquinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines .
Molecular Structure Analysis
The molecular structure of 3-Methylquinoxaline-2-thiol is represented by the Inchi Code: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) . The structure is based on the design of new 3-methylquinoxaline derivatives for the inhibition of VEGFR-2 receptors .
Chemical Reactions Analysis
3-Methylquinoxaline-2-thiol is involved in the design and synthesis of new 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors . These derivatives have been evaluated for their antiproliferative activities against two human cancer cell lines .
Physical And Chemical Properties Analysis
3-Methylquinoxaline-2-thiol is a powder with a melting point of 240-245 . and is stored at room temperature .
Scientific Research Applications
Anticancer Activity
- VEGFR-2 Inhibition and Apoptosis Induction : New derivatives of 3-methylquinoxaline-2-thiol were synthesized and shown to act as VEGFR-2 inhibitors, exhibiting cytotoxic activities against human cancer cell lines and inducing apoptosis. These compounds, such as compound 11e, demonstrated significant apoptotic effects, affecting parameters like caspase-3, caspase-9, BAX, and Bcl-2 (Alanazi et al., 2021).
Analytical Chemistry and Biochemistry
- GC-MS vs LC-UV Analytical Methods : High-performance liquid chromatography and gas chromatography were used to determine 2-methylquinoxaline, a methylglyoxal-derived agent, in cattle serum. These methods provided insights into the biomarkers of bovine fasciolosis (Taïbi et al., 2019).
- Microwave Accelerated Synthesis of Thiazolidin-4-ones : A study demonstrated the conversion of arenecarbaldehyde-3-methylquinoxalin-2-ylhydrazones to thiazolidin-4-ones using microwave irradiation. These synthesized compounds showed promising antimicrobial and antifungal activities (Gowri et al., 2010).
Molecular and Structural Studies
- X-ray Diffraction and UV-Vis Spectroscopy : An experimental and theoretical investigation of 1-ethyl-3-methylquinoxaline-2-thione revealed insights into its biological activity and molecular interactions. The study focused on electronic transitions and molecular electrostatic potential maps for biomedical applications (Benallal et al., 2020).
Miscellaneous Applications
- Adsorption and Corrosion Inhibition : 3-Methylquinoxaline-2(1H)-thione showed excellent inhibitive performance against mild steel corrosion in phosphoric acid solution. The study highlighted its potential as a corrosion inhibitor and its adsorption properties (Benbouya et al., 2018).
- Redox Behaviors and Biosensor Applications : Research on redox-active moieties for electrochemical biosensors identified various redox reporters, including thiol compounds, for potential use in sensor architectures (Kang et al., 2016).
Safety And Hazards
Future Directions
Quinoxalines, including 3-Methylquinoxaline-2-thiol, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, making them crucial components in drugs used to treat various diseases . Therefore, the future directions of 3-Methylquinoxaline-2-thiol research are likely to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
properties
IUPAC Name |
3-methyl-1H-quinoxaline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBAOCZHIDYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352922 | |
Record name | 3-methylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-thiol | |
CAS RN |
58773-29-8 | |
Record name | 3-methylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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